molecular formula C14H14N2O6S B14883035 ethyl 2-(2-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)thiazol-4-yl)acetate

ethyl 2-(2-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)thiazol-4-yl)acetate

Cat. No.: B14883035
M. Wt: 338.34 g/mol
InChI Key: ZXRWSOXGHYJTOE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)thiazol-4-yl)acetate is a complex organic compound that features a unique combination of functional groups, including a pyran ring, a thiazole ring, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)thiazol-4-yl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the pyran ring and the ester group. Key steps may include:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable amine with a thioamide under acidic conditions.

    Introduction of the Pyran Ring: This step often involves a cyclization reaction, where a precursor molecule undergoes intramolecular condensation.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the pyran and thiazole rings can be reduced to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various ester or amide derivatives.

Scientific Research Applications

Ethyl 2-(2-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)thiazol-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-(5-methoxy-4-oxo-4H-pyran-2-yl)methylene)malonic acid: Similar structure but different functional groups.

    Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate: Contains a pyrimidine ring instead of a thiazole ring.

    (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Features a pyran ring but different substituents.

Uniqueness

Ethyl 2-(2-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)thiazol-4-yl)acetate is unique due to its combination of a pyran ring, a thiazole ring, and an ester group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C14H14N2O6S

Molecular Weight

338.34 g/mol

IUPAC Name

ethyl 2-[2-[(5-methoxy-4-oxopyran-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C14H14N2O6S/c1-3-21-12(18)4-8-7-23-14(15-8)16-13(19)10-5-9(17)11(20-2)6-22-10/h5-7H,3-4H2,1-2H3,(H,15,16,19)

InChI Key

ZXRWSOXGHYJTOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=O)C(=CO2)OC

Origin of Product

United States

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